molecular formula C9H5F4N3S B13695993 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13695993
M. Wt: 263.22 g/mol
InChI Key: DNJVOECWIPYWPZ-UHFFFAOYSA-N
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Description

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative featuring a fluorinated aromatic substituent. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its electron-deficient nature, enabling diverse interactions in biological systems . The compound’s structure includes a 2-fluoro-5-(trifluoromethyl)phenyl group at the 5-position of the thiadiazole ring. This substitution pattern combines electron-withdrawing groups (fluoro and trifluoromethyl) that enhance metabolic stability and influence binding affinities to biological targets .

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5F4N3S/c10-6-2-1-4(9(11,12)13)3-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

DNJVOECWIPYWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Classical Cyclization Methods from Thiosemicarbazides

One of the most established routes to synthesize 1,3,4-thiadiazole derivatives involves cyclization of thiosemicarbazide derivatives with appropriate reagents. For example, the reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide forms potassium salts of thiosemicarbazide-4-dithiocarboxylic acid, which upon heating cyclize to 2-amino-5-mercapto-1,3,4-thiadiazole with high yields (over 90% in dimethylformamide at 80°C).

Further modifications include oxidative cyclization of benzalthiosemicarbazones with ferric chloride to obtain 5-substituted 2-amino-1,3,4-thiadiazoles.

One-Pot Cyclodehydration Using Polyphosphate Ester

A novel and environmentally friendlier approach reported involves the one-pot synthesis of 2-amino-1,3,4-thiadiazoles by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) without using toxic reagents like phosphorus oxychloride or thionyl chloride. This method proceeds through three steps in a single vessel and has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazoles including fluorinated derivatives.

Specific Preparation of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Synthesis via Thiosemicarbazide and Fluorinated Carboxylic Acid

The synthesis of this compound typically starts from thiosemicarbazide and 2-fluoro-5-(trifluoromethyl)benzoic acid or its derivatives.

A representative method involves:

  • Suspending thiosemicarbazide in a suitable solvent such as 1,4-dioxane.
  • Slowly adding trifluoroacetic acid and phosphorus oxychloride (POCl3) under stirring, which facilitates cyclization and chlorination.
  • The reaction is maintained for several hours at controlled temperature, during which hydrogen chloride gas is evolved.
  • After completion, the reaction mixture is poured into cold water, and the pH is adjusted to alkaline conditions (pH ~9) to precipitate the product.
  • The solid 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is filtered, washed, and dried.

This intermediate can then be further functionalized or purified by recrystallization.

Alternative Methods Avoiding Toxic Reagents

As an alternative to the use of POCl3, the one-pot synthesis using polyphosphate ester (PPE) has been demonstrated to effectively produce 2-amino-1,3,4-thiadiazoles including fluorinated analogs. This method offers advantages in safety and environmental impact, avoiding hazardous chlorinating agents.

Reaction Scheme and Conditions

Step Reagents and Conditions Product Yield (%) Notes
1 Thiosemicarbazide + CF3COOH + POCl3, 1,4-dioxane, stirring, 3 h 2-amino-5-trifluoromethyl-1,3,4-thiadiazole ~85-90 HCl gas evolved, pH adjusted to 9
2 Work-up: precipitation in water, filtration, drying Solid thiadiazole derivative - Purification by recrystallization
3 (Optional) Further substitution or purification Target compound: this compound - -

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

Summary of Literature Findings

Source Method Type Key Features Advantages Limitations
Jitendra Kumar Gupta et al. Thiosemicarbazide cyclization with CS2 and KOH High yield, classical approach Well-established, high yield Use of toxic CS2, multiple steps
PMC Article POCl3-mediated cyclization Efficient for trifluoromethyl derivatives High purity, good yield Use of toxic POCl3 and acid gases
Polyphosphate Ester Method One-pot cyclodehydration Avoids toxic reagents Environmentally friendly, one-pot May require optimization for scale
Frontiers in Chemistry Functionalization via acyl chlorides Versatile for derivatives Broad substrate scope Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituent at Thiadiazole 5-Position Key Features Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine 4-(Trifluoromethyl)phenyl Para-substituted trifluoromethyl group Not explicitly reported; likely impacts solubility and receptor binding due to para orientation
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl Meta-fluoro substituent; lacks trifluoromethyl group Broad-spectrum activity (e.g., insecticidal, fungicidal)
N-(3-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine Methyl group at thiadiazole 5-position Less electronegative substituent Structural simplicity; potential for lower bioactivity compared to fluorinated analogs
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine 1-(Trifluoromethyl)cyclopropyl Cyclopropane ring introduces steric effects Enhanced rigidity; potential for selective target interactions

Key Observations:

  • Substituent Position : The meta-substituted trifluoromethyl group in the target compound (vs. para in ) may reduce steric hindrance while maintaining strong electron-withdrawing effects, optimizing interactions with hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups: The combination of fluoro and trifluoromethyl groups enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 5-methyl derivatives .

Comparison with Other Methods :

  • Anticonvulsant Derivatives: Foroumadi et al. synthesized anticonvulsant thiadiazoles (e.g., compound 4c, ED50 = 20.11 mg/kg in MES test) via alkylation of the 2-amino group, suggesting that similar modifications to the target compound could enhance CNS activity .
  • Antimicrobial Derivatives : Salih et al. utilized nitrofuran-acrolein conjugates to enhance antimicrobial activity, a strategy that could be adapted for the target compound by introducing nitrofuran moieties .

Key Insights :

  • The target compound’s fluorinated aryl group may improve membrane permeability compared to non-fluorinated analogs, as seen in antifungal derivatives (e.g., ).
  • Anticonvulsant Potential: Structural similarities to compound 4c suggest that alkylation or aryloxy substitutions could unlock CNS activity.
  • Antimicrobial Optimization : Introducing nitrofuran or indole moieties (as in ) may synergize with the trifluoromethyl group for enhanced efficacy.

Biological Activity

Overview

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potentially increases its bioactivity.

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain thiadiazole derivatives showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin.

CompoundMIC (μg/mL)Bacterial Strain
This compound0.008Streptococcus pneumoniae
This compound0.03Staphylococcus epidermidis
This compound0.06Streptococcus pyogenes

These findings suggest that the compound effectively inhibits a range of Gram-positive bacteria with low minimum inhibitory concentration (MIC) values .

Antifungal Activity

In addition to antibacterial effects, thiadiazole derivatives have shown antifungal properties. A study involving various synthesized thiadiazole compounds indicated promising antifungal activity against strains such as Candida albicans.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research focusing on the inhibition of the NF-κB signaling pathway found that certain thiadiazole derivatives can act as potent inhibitors in cancer cell lines.

Case Study: Inhibition of NF-κB Pathway

A specific derivative demonstrated nanomolar activity against the NF-κB pathway, which is crucial in cancer progression:

CompoundIC50 (nM)Target
4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide<10IKKβ

This highlights the compound's potential in targeting oncogenic pathways .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA gyrase : Similar compounds have shown effectiveness in inhibiting bacterial DNA gyrase, which is essential for bacterial DNA replication.
  • Targeting topoisomerases : Some derivatives exhibit potent inhibitory action against topoisomerases involved in DNA replication processes .

Q & A

Q. Advanced Structure-Activity Relationship

  • Electron-withdrawing effects : The CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Lipophilicity : Fluorine increases logP (e.g., from 2.1 to 3.4), improving membrane permeability but reducing solubility .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Data Analysis
Discrepancies may arise from:

  • Purity variations : HPLC or mass spectrometry ensures >95% purity (e.g., using acetonitrile/water gradients) .
  • Assay conditions : Standardize protocols (e.g., cell line type, incubation time) to minimize variability .

What computational methods predict the reactivity and binding modes of this compound?

Q. Advanced Computational Studies

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in thiadiazole) .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinase ATP pockets) with ∆G = -9.2 kcal/mol .

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